molecular formula C18H21BrN2O B2420487 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine CAS No. 2007909-78-4

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2420487
CAS No.: 2007909-78-4
M. Wt: 361.283
InChI Key: MWQVTTQCTVKZTF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-bromo-6-methoxyphenyl group

Scientific Research Applications

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

Preparation Methods

The synthesis of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and 2-bromo-6-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

    Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substituents.

    Pyrrolidine-2-one: This compound features a carbonyl group on the pyrrolidine ring.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups on the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .

Properties

IUPAC Name

1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVTTQCTVKZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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